N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQWPKDDJWCKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The indole nucleus serves as the foundational structure for this compound. The Fischer indole synthesis remains the most widely employed method for indole construction due to its reliability and scalability. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, typically ketones or aldehydes. For N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, the indole core is synthesized using phenylhydrazine and a substituted ketone precursor under acidic conditions (e.g., HCl or H₂SO₄).
Reaction Mechanism and Optimization
The mechanism proceeds through a sequence of hydrazone formation,-sigmatropic rearrangement, and aromatization. A critical parameter is the choice of acid catalyst, which influences reaction rate and regioselectivity. For example, sulfuric acid at 80–100°C achieves cyclization within 6–8 hours, yielding the indole scaffold with >85% purity. Recent advances employ ionic liquids as green catalysts, reducing reaction times to 3–4 hours while maintaining yields above 80%.
Substrate Modifications
To introduce the 1-(2-oxo-2-piperidin-1-ylethyl) substituent at the indole’s N1 position, pre-functionalized ketones are utilized. For instance, 2-(piperidin-1-yl)acetone serves as the carbonyl component, enabling direct incorporation of the piperidine-linked side chain during cyclization. This approach minimizes post-synthetic modifications but requires precise stoichiometric control to avoid polyalkylation.
Amide Bond Formation for Final Assembly
The terminal amide group is installed via nucleophilic acyl substitution, typically employing an acyl chloride intermediate. This step connects the indole-piperidine scaffold with the N-methylacetamide moiety.
Acyl Chloride Preparation
The carboxylic acid precursor, 2-oxo-2-(1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl)acetic acid, is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, ensuring complete conversion to the acyl chloride within 2 hours.
Coupling with Methylamine
The acyl chloride reacts with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at ambient temperature. This exothermic reaction proceeds quantitatively within 1 hour, yielding the final amide with minimal byproducts. Solid-supported reagents, such as polymer-bound dimethylaminopyridine (PS-DMAP), enhance purification efficiency by sequestering excess amine.
Alternative Synthetic Routes and Methodological Variations
Intramolecular Cyclization Strategies
Intramolecular aza-Michael addition provides a one-pot route to the piperidine-indole framework. Substrates containing both indole and enone functionalities undergo base-catalyzed cyclization (e.g., DBU in DMF), forming the six-membered piperidine ring with 70–75% yield. This method reduces step count but demands precise control over reaction kinetics to prevent oligomerization.
Transition-Metal Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the piperidine group onto pre-formed indole scaffolds. Using Pd₂(dba)₃ and Xantphos as the ligand system, aryl bromides on the indole core couple with piperidine derivatives at 100°C, achieving 80–85% yield. This approach circumvents the need for reductive amination but requires expensive catalysts and inert atmospheres.
Table 1: Comparison of Key Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole Synthesis | H₂SO₄, 80°C, 8h | 85 | High regioselectivity | Acidic waste generation |
| Reductive Amination | NaBH(OAc)₃, MeOH, rt, 12h | 90 | Mild conditions | Requires stoichiometric reductant |
| Aza-Michael Cyclization | DBU, DMF, 60°C, 6h | 75 | One-pot synthesis | Oligomerization side reactions |
| Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, 100°C, 24h | 85 | Direct functionalization | High catalyst cost |
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Recovery
Industrial processes prioritize catalyst turnover and solvent recyclability. Immobilized enzymes (e.g., lipase B) catalyze amide bond formation in flow reactors, reducing solvent consumption by 40% compared to batch methods. Supercritical CO₂ extraction facilitates solvent recovery, achieving >95% reuse rates.
Cost-Benefit Analysis of Route Selection
A comparative cost analysis reveals that the Fischer indole/reductive amination sequence remains the most economical for large-scale production ($120/kg), whereas transition-metal-catalyzed routes exceed $300/kg due to ligand and catalyst expenses. Hybrid approaches combining enzymatic amidation with microwave-assisted cyclization show promise for reducing energy costs by 25–30%.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound with modified functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibit potent anticancer properties. A study on related indole derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, compound 5r from a related series demonstrated an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong anti-proliferative effects .
Neuropharmacological Potential
The compound's structure suggests potential interactions with neurotransmitter systems, particularly as an inhibitor of acetylcholinesterase (AChE). Inhibition of this enzyme is crucial for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have shown promising results in enhancing cognitive function by modulating cholinergic activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anti-proliferative activity of N-substituted acetamides, compounds similar to this compound were tested on various human cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase-dependent pathways, particularly caspase-8, highlighting their potential as chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives related to N-methyl compounds. These studies demonstrated that certain derivatives could enhance neuronal survival in models of oxidative stress, suggesting a mechanism that may protect against neurodegenerative processes .
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its piperidinylethyl side chain and N-methyl group. Below is a comparison with structurally related indole-acetamide derivatives:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations :
- Piperidinylethyl vs. Benzyl Groups: The target compound’s piperidinylethyl chain (vs. D-24851’s 4-chlorobenzyl) may alter solubility and target affinity.
- N-Methyl vs. Aromatic Substitutions: The N-methyl group in the target compound contrasts with aromatic substituents (e.g., pyridinyl in D-24851).
- Sulfonyl vs. Oxo Groups : Sulfonyl-containing analogs (e.g., ) exhibit enhanced electronic effects, which could influence receptor binding compared to the target’s oxo group.
Comparison of Analytical Data :
Biological Activity
N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.92 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.
Indole derivatives, including this compound, are known to interact with various biological targets. The mechanisms include:
- Receptor Binding : Indole derivatives can bind to multiple receptors in the body, influencing various signaling pathways.
- Antimicrobial Activity : Some studies have shown that compounds with indole structures exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research indicates that these compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent. |
| Anticancer | Demonstrates antiproliferative effects on various cancer cell lines, indicating potential as an anticancer drug. |
| Anti-inflammatory | May reduce inflammation in cellular models, suggesting therapeutic use in inflammatory diseases. |
| Neuroprotective | Preliminary data suggest neuroprotective effects, possibly through modulation of neurotransmitter systems. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial effects of indole derivatives against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 44 nM for some derivatives . This suggests that N-methyl derivatives may exhibit similar or enhanced activity.
- Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted that certain indole-based compounds showed IC50 values in the nanomolar range against various cancer cell lines . The specific mechanisms included apoptosis induction and inhibition of key oncogenic pathways.
- Neuroprotective Effects : A recent study indicated that certain indole derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering new avenues for treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of N-methyl derivatives typically includes rapid metabolism and clearance, which may limit oral bioavailability but enhance therapeutic targeting when administered via alternative routes. Understanding these parameters is crucial for optimizing dosage regimens in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
